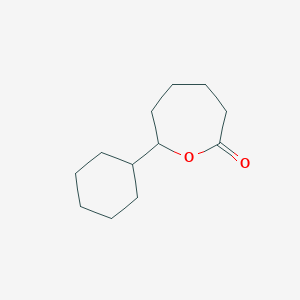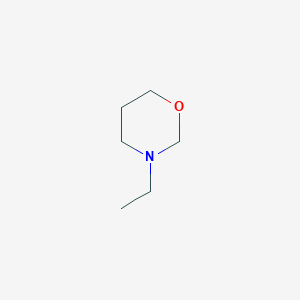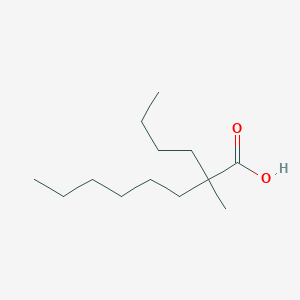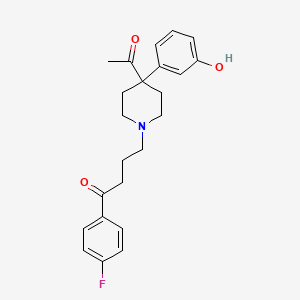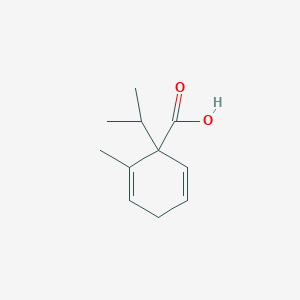![molecular formula C22H29NO B14679842 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine CAS No. 37599-85-2](/img/structure/B14679842.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation of 4-(hexyloxy)benzaldehyde with 4-propylaniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate and improve the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible or irreversible bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Butoxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered electronic effects
Properties
CAS No. |
37599-85-2 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C22H29NO/c1-3-5-6-7-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(8-4-2)10-14-21/h9-16,18H,3-8,17H2,1-2H3 |
InChI Key |
AGOPNGVNGQOJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


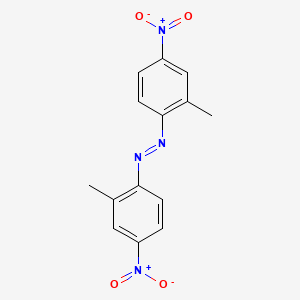
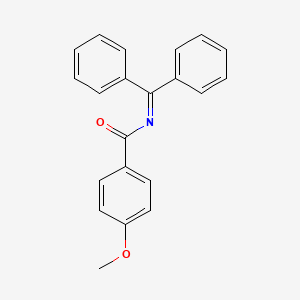


![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
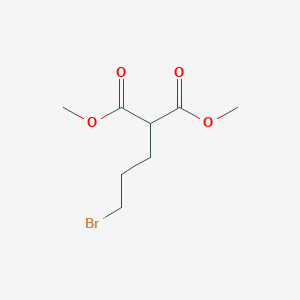
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
